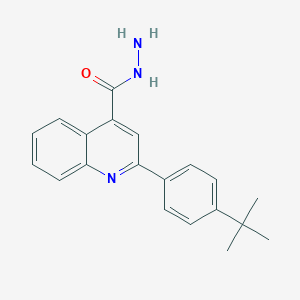
2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide typically involves the reaction of 4-tert-butylphenylhydrazine with quinoline-4-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the carbohydrazide group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide undergoes various types of chemical reactions, including:
Scientific Research Applications
2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-(4-Tert-butylphenyl)quinoline-4-carbohydrazide can be compared with other similar compounds, such as:
2-Phenylquinoline-4-carbohydrazide: Lacks the tert-butyl group, leading to different chemical and biological properties.
2-(4-Methylphenyl)quinoline-4-carbohydrazide: Contains a methyl group instead of a tert-butyl group, resulting in variations in reactivity and application.
2-(4-Ethylphenyl)quinoline-4-carbohydrazide: Features an ethyl group, which also affects its chemical behavior and uses.
The presence of the tert-butyl group in this compound makes it unique, providing steric hindrance and influencing its reactivity and interactions with other molecules .
Properties
IUPAC Name |
2-(4-tert-butylphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-20(2,3)14-10-8-13(9-11-14)18-12-16(19(24)23-21)15-6-4-5-7-17(15)22-18/h4-12H,21H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMDJPHKLUJZFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Propyl 4-(2,5-dimethylphenyl)-2-{[(3-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B457648.png)
![N'-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-4-methylbenzenesulfonohydrazide](/img/structure/B457649.png)

![Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B457651.png)
![2-[(3-{5-Nitro-2-furyl}acryloyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B457652.png)

![Methyl 5-[(diethylamino)carbonyl]-2-{[3-(4-fluorophenyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B457662.png)
![4-bromo-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B457664.png)
![3-(4-chlorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]acrylamide](/img/structure/B457665.png)
![Methyl 4-(4-fluorophenyl)-2-{[(pentafluorophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B457666.png)
![N'-[(Z)-(pentafluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B457667.png)
![Isopropyl 2-({5-chloro-2-nitrobenzoyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B457669.png)

![Ethyl 5-(aminocarbonyl)-2-{[3-(2-chlorophenyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B457671.png)
